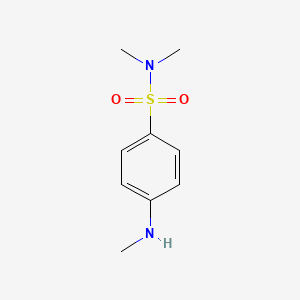

N,N-dimethyl-4-(methylamino)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

N,N-dimethyl-4-(methylamino)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-10-8-4-6-9(7-5-8)14(12,13)11(2)3/h4-7,10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPBMGVKWGJDIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40879590 | |

| Record name | N,N-DIMETHYL-4-METHYLAMINOBENZENESULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71398-48-6 | |

| Record name | N,N-DIMETHYL-4-METHYLAMINOBENZENESULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(methylamino)benzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonamide with dimethylamine under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(methylamino)benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: It can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

N,N-dimethyl-4-(methylamino)benzene-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.

Biology: This compound is used in biochemical assays and as a probe in molecular biology studies.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(methylamino)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

a) N,N-Diethyl-4-methylbenzene-1-sulfonamide ()

- Structure : The benzene ring is substituted with a methyl group at position 4 and a diethylsulfonamide group at position 1.

d) N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide ()

- Structure : A 3,4-dimethoxyphenethyl group is attached to the sulfonamide nitrogen.

- Implications : Likely to exhibit stronger intermolecular interactions in crystal packing, as observed in for similar derivatives .

Physicochemical Properties

Biological Activity

N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide, commonly known as a sulfonamide derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Dimethylamino group : Enhances solubility and biological activity.

- Methylamino group : Contributes to its reactivity.

- Sulfonamide moiety : Integral for its antibacterial properties.

The molecular formula is , with a sulfonamide functional group (-SO2NH2) that is pivotal in its biological interactions.

Antibacterial Properties

This compound exhibits significant antibacterial activity. Research indicates that it acts as an inhibitor of dihydropteroate synthase, a key enzyme in bacterial folate synthesis. This inhibition leads to:

- Bactericidal effects against various pathogens.

- Minimum Inhibitory Concentration (MIC) values indicating effective concentrations for inhibiting bacterial growth.

Table 1 summarizes the antibacterial efficacy of this compound against selected bacteria:

| Bacteria | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 5 | 10 |

| Escherichia coli | 8 | 16 |

| Streptococcus pneumoniae | 4 | 8 |

These results highlight its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

Emerging studies suggest that this compound may also have anticancer properties. It has been observed to induce apoptosis in cancer cells and inhibit cell proliferation. The compound's mechanism involves:

- Disruption of mitochondrial function.

- Inhibition of oxidative phosphorylation (OXPHOS), which is critical for cancer cell metabolism.

In vitro studies have demonstrated IC50 values indicating the concentration required to inhibit cell growth by 50%, with notable results in pancreatic cancer models .

Case Studies

A recent study focused on the compound's role as an OXPHOS inhibitor demonstrated significant cytotoxicity in cancer cells under glucose-deprived conditions. The compound was found to deplete ATP production effectively, underscoring its potential application in cancer therapy .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N,N-dimethyl-4-(methylamino)benzene-1-sulfonamide, and how are reaction conditions optimized?

- The synthesis typically involves sequential functionalization of the benzene ring. A common approach includes sulfonylation of a substituted aniline derivative followed by methylation. Critical parameters include:

- Temperature control : Reactions often proceed at 0–5°C during sulfonylation to avoid side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilic substitution efficiency .

- Purification : High-Performance Liquid Chromatography (HPLC) and recrystallization are used to achieve >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical techniques :

- NMR spectroscopy : H and C NMR confirm substitution patterns and methyl group integration .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- HPLC : Quantifies purity and detects trace impurities (<0.1%) .

Q. What are the primary challenges in scaling up synthesis for research quantities?

- Byproduct formation : Competing N-methylation or over-sulfonylation can occur; optimizing stoichiometry (e.g., 1.2 equivalents of methylating agent) minimizes this .

- Solvent recovery : Dichloromethane (DCM) is often recycled via distillation to reduce costs .

Advanced Research Questions

Q. How can density functional theory (DFT) resolve contradictions in spectroscopic data for sulfonamide derivatives?

- Case study : Discrepancies in NMR chemical shifts may arise from conformational flexibility. DFT calculations (e.g., B3LYP/6-311+G(d,p)) model optimized geometries and predict shifts, enabling cross-validation with experimental data .

- Application : Use Gaussian or ORCA software to simulate spectra and identify dominant conformers .

Q. What experimental strategies are effective for analyzing the compound’s interactions with biological targets?

- In vitro assays :

- Enzyme inhibition : Measure IC values using fluorogenic substrates (e.g., for proteases) .

- Binding kinetics : Surface plasmon resonance (SPR) quantifies association/dissociation rates .

- Molecular docking : AutoDock Vina predicts binding modes to proteins (e.g., carbonic anhydrase isoforms) .

Q. How do researchers address discrepancies in biological activity data across studies?

- Methodological audit :

- Cell line variability : Use standardized cell lines (e.g., HEK293 or HeLa) with mycoplasma testing .

- Solvent effects : Ensure DMSO concentrations are <0.1% to avoid cytotoxicity artifacts .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Forced degradation studies :

- Acidic/basic hydrolysis : Expose to 0.1M HCl/NaOH at 40°C for 24 hours; monitor via HPLC .

- Thermal stress : Store at 60°C for 1 week to assess solid-state stability .

- Stabilizers : Co-crystallization with cyclodextrins improves aqueous solubility and photostability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.